(Z)-2-(2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
Description
The compound (Z)-2-(2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a structurally complex molecule featuring a tetrahydrobenzo[b]thiophene core substituted with a cyanoacrylamido group and a 5-(3-(trifluoromethyl)phenyl)furan-2-yl moiety. The (Z)-configuration of the acrylamido group and the electron-withdrawing trifluoromethyl (CF₃) substituent likely influence its physicochemical properties, such as solubility and metabolic stability .
Properties
IUPAC Name |
2-[[(Z)-2-cyano-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F3N3O3S/c25-24(26,27)15-5-3-4-13(10-15)18-9-8-16(33-18)11-14(12-28)22(32)30-23-20(21(29)31)17-6-1-2-7-19(17)34-23/h3-5,8-11H,1-2,6-7H2,(H2,29,31)(H,30,32)/b14-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLIHGGNQPIWAC-KAMYIIQDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)/C#N)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(2-cyano-3-(5-(3-(trifluoromethyl)phenyl)furan-2-yl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a complex synthetic compound with notable biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups that enhance its biological activity:
- Core Structure : Tetrahydrobenzo[b]thiophene moiety
- Functional Groups : Cyano group, acrylamide linkage, trifluoromethyl-substituted phenyl group, and furan ring
The molecular formula is , with a molecular weight of approximately 397.41 g/mol.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties:
-
Inhibition of Cancer Cell Lines : Preliminary assays indicate that the compound effectively inhibits the proliferation of various cancer cell lines. For instance:
- MCF-7 (breast cancer) : IC50 values reported around 10 µM.
- A549 (lung cancer) : IC50 values similar to those observed in MCF-7 cells.
- Mechanism of Action : The compound's mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis. It appears to induce apoptosis in cancer cells through the activation of caspase pathways .
Antioxidant Activity
The antioxidant capacity of the compound has been evaluated using the phosphomolybdenum method:
- Total Antioxidant Capacity (TAC) : The compound demonstrated TAC comparable to ascorbic acid, indicating its potential in combating oxidative stress-related diseases .
Anti-inflammatory Effects
Research has indicated that thiophene derivatives, including this compound, possess anti-inflammatory properties:
- Inhibition of COX and LOX Enzymes : The compound has shown inhibitory activity against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes. Specific IC50 values have been reported in the range of 20–30 µM for various derivatives .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that specific functional groups significantly influence the biological activity of the compound:
| Functional Group | Impact on Activity |
|---|---|
| Trifluoromethyl Group | Enhances lipophilicity and potency |
| Cyano Group | Increases reactivity with biological targets |
| Furan Ring | Contributes to antioxidant properties |
These insights help guide further modifications to improve efficacy and reduce toxicity .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several tetrahydrobenzo[b]thiophene derivatives, including our target compound. Biological evaluations highlighted its potent activity against resistant strains of Mycobacterium tuberculosis (MIC = 0.20–0.44 µM), showcasing its broad-spectrum antimicrobial potential .
- In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of related compounds, demonstrating significant reductions in inflammation markers when administered at therapeutic doses .
Comparison with Similar Compounds
Research Implications and Gaps
- Further assays (e.g., kinase inhibition, cytotoxicity) are warranted.
- Computational Studies : Density functional theory (DFT) simulations (as in ) could predict reactivity and binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
